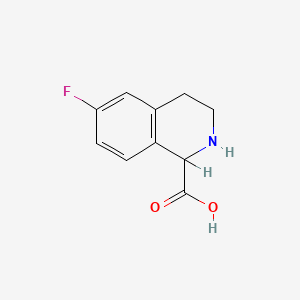

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

BenchChem offers high-quality 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOUVNLVPPEGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696274 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260641-86-8 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a fluorinated analog of the privileged tetrahydroisoquinoline scaffold. This class of compounds is of significant interest to researchers and professionals in drug development due to its prevalence in numerous biologically active molecules and natural products. The core of this guide focuses on the strategic implementation of the Pictet-Spengler reaction, a robust and versatile method for the construction of the tetrahydroisoquinoline ring system. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and explore strategies for achieving stereochemical control, a critical aspect for the synthesis of pharmacologically active agents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel therapeutic agents.

Introduction: The Significance of the 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The introduction of a fluorine atom at the 6-position of the THIQ ring can significantly modulate the physicochemical and pharmacological properties of the molecule. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby favorably impacting the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The addition of a carboxylic acid group at the 1-position further expands the potential for molecular interactions and derivatization. This functional group can act as a key binding motif, participate in salt formation to improve solubility, and serve as a handle for further chemical modifications. Consequently, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid represents a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid points towards the Pictet-Spengler reaction as the key bond-forming strategy. This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

This disconnection reveals two readily available starting materials: 3-fluorophenethylamine and glyoxylic acid. The fluorine atom is incorporated through the choice of the phenethylamine derivative, while the carboxylic acid at the 1-position originates from the glyoxylic acid reactant.

The Pictet-Spengler Reaction: Mechanism and Key Considerations

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[1][2] The reaction proceeds through the initial formation of a Schiff base from the condensation of the β-arylethylamine and the aldehyde (or ketone). Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon, leading to the formation of a spirocyclic intermediate. Subsequent rearomatization through the loss of a proton yields the final tetrahydroisoquinoline product.

Key Considerations for a Successful Pictet-Spengler Reaction:

-

Acidity: The reaction is typically acid-catalyzed to promote the formation of the reactive iminium ion.[3] Common acids include hydrochloric acid, sulfuric acid, and trifluoroacetic acid. The choice and concentration of the acid can significantly impact the reaction rate and yield.

-

Solvent: Protic solvents are often used, but aprotic media have also been shown to be effective, sometimes leading to higher yields.[1]

-

Temperature: The reaction may require heating, although highly activated aromatic systems can react under milder conditions.[3]

-

Substituents on the Aromatic Ring: Electron-donating groups on the aromatic ring of the phenethylamine facilitate the electrophilic substitution step and generally lead to higher yields.[3] The fluorine atom at the meta position in 3-fluorophenethylamine is moderately deactivating, which may necessitate slightly harsher reaction conditions compared to substrates with strongly activating groups.

Experimental Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

4.1. Starting Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-Fluorophenethylamine | 404-70-6 | 139.17 | Liquid |

| Glyoxylic acid monohydrate | 563-96-2 | 92.05 | Solid |

| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | Corrosive liquid |

| Methanol | 67-56-1 | 32.04 | Flammable liquid |

| Diethyl ether | 60-29-7 | 74.12 | Flammable liquid |

4.2. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenethylamine (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent.

-

Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (1.1 eq).

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture to catalyze the reaction. The pH should be acidic.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Asymmetric Synthesis: Achieving Enantiopure Products

For applications in drug development, it is often crucial to synthesize a single enantiomer of a chiral molecule, as different enantiomers can exhibit distinct pharmacological activities and toxicities. The Pictet-Spengler reaction can be adapted to produce enantiomerically enriched or pure tetrahydroisoquinolines through various asymmetric strategies.

5.1. Chiral Auxiliaries

One common approach involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently removed. For the synthesis of chiral 1-substituted tetrahydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom of the phenethylamine.

5.2. Chiral Catalysts

The use of chiral catalysts is a more elegant and atom-economical approach to asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for enantioselective Pictet-Spengler reactions.[4] These catalysts can protonate the imine in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the product.

The development of an efficient asymmetric Pictet-Spengler reaction for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid would be a significant advancement, providing access to enantiomerically pure building blocks for chiral drug synthesis.

Conclusion

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is readily achievable through the robust and well-established Pictet-Spengler reaction. This technical guide has outlined the key mechanistic features of this transformation, provided a detailed experimental protocol, and discussed strategies for achieving stereocontrol. The versatility of the Pictet-Spengler reaction, coupled with the increasing importance of fluorinated scaffolds in medicinal chemistry, makes this synthetic route a valuable tool for researchers and professionals in the field of drug discovery and development. Further optimization of reaction conditions and the development of efficient asymmetric variants will undoubtedly expand the utility of this important class of molecules.

References

- 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities. (n.d.). Google Patents.

- 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.). Google Patents.

- Caprioli, F., & Harutyunyan, S. R. (n.d.).

- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. (2014). Google Patents.

- Feng, J., & Li, X. (2015). Novel strategies for catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines. Organic Chemistry Frontiers, 2(9), 1057-1061.

- Patel, P. R., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.

-

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

- Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester. (n.d.). Google Patents.

- Mbaezue, I. I., et al. (2019).

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Letters in Peptide Science, 6(2-3), 179-183.

- Burger, K., et al. (2001). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Synthesis, 2001(10), 1533-1538.

- Wang, S.-G., et al. (2020). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 25(23), 5734.

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Singh, U., & Kumar, S. (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 15(44), 9313-9333.

-

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Letters in Peptide Science, 6(2-3), 179-183.

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)

- Bilenko, V. A., et al. (2022).

- D'Agostino, M., et al. (2016).

- Björklund, A., et al. (1975). Studies on the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 29(3), 358-366.

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.

Sources

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Its rigid, three-dimensional structure provides a robust framework for orienting substituents to interact with biological targets. However, optimizing the drug-like properties of any lead compound, including those based on the THIQ scaffold, requires meticulous fine-tuning of its physicochemical characteristics.

This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, is a powerful tool in modern drug design, despite its rarity in nature.[1] Its small size allows it to act as a bioisostere for hydrogen, yet its unique electronic properties can profoundly alter a molecule's characteristics.[2] Selective fluorination can enhance metabolic stability, modulate lipophilicity (logP) and basicity (pKa), and improve binding affinity to target proteins.[3][4] The increasingly routine use of fluorine underscores its importance in optimizing molecular properties for the development of next-generation therapeutics.[3]

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the causal effects of fluorination on the core physicochemical properties of the tetrahydroisoquinoline scaffold. We will explore the "why" behind experimental choices and provide validated protocols for assessing these critical parameters.

Modulating Core Properties: The Causal Impact of Fluorination on THIQs

The decision of where and how to introduce fluorine into a THIQ molecule is a critical strategic choice. The effects are not uniform; they are highly dependent on the position and level of fluorination. Understanding these effects is key to rational drug design.

Lipophilicity (logP/logD): A Non-Intuitive Balance

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP).

The impact of fluorine on lipophilicity is nuanced. While the carbon-fluorine bond is highly polar, fluorinated alkyl groups are often more hydrophobic than their hydrogenated counterparts.[5][6] Replacing a hydrogen atom with fluorine generally increases lipophilicity. More significantly in medicinal chemistry, fluorine is often used as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups to block metabolic oxidation.[7] In these cases, the transformation almost invariably leads to a substantial increase in lipophilicity, as the hydrogen-bonding capability of the oxygenated group is removed.[7][8]

The magnitude of the change in logP upon fluorination is context-dependent and influenced by other substituents on the aromatic ring.[7][8] For instance, the presence of electron-donating groups on the aromatic ring can increase the difference in lipophilicity between an oxygenated compound and its fluorinated analogue.[8]

Table 1: Predicted Lipophilicity of Substituted Tetrahydroisoquinolines

| Compound | Substituent | Predicted logP | Rationale for Change |

| 1,2,3,4-Tetrahydroisoquinoline | None | 1.57[9] | Baseline lipophilicity of the parent scaffold. |

| 6-Fluoro-THIQ | 6-F | ~1.8 - 2.0 | Replacement of H with F generally increases logP. |

| 6-Hydroxy-THIQ | 6-OH | ~1.0 - 1.2 | The -OH group is polar and a hydrogen bond donor, reducing logP. |

| 6-Methoxy-THIQ | 6-OCH₃ | ~1.4 - 1.6 | The -OCH₃ group is less polar than -OH but can still accept H-bonds. |

Note: Predicted values are illustrative, based on general chemical principles, as extensive experimental data for substituted THIQs is not consolidated in a single source. Actual values must be determined experimentally.

Basicity (pKa): The Inductive Effect in Action

The THIQ scaffold contains a secondary amine nitrogen whose basicity is a key factor in its solubility, receptor binding (especially for targets with anionic pockets), and off-target activities. The pKa of the parent THIQ is approximately 9.36, making it substantially protonated at physiological pH.[9][10]

Placing a highly electronegative fluorine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the entire aromatic system, which in turn pulls electron density away from the basic nitrogen atom. This de-enrichment of the nitrogen's lone pair of electrons makes it less available to accept a proton, thereby lowering the pKa and making the compound less basic.[11] This modulation can be crucial for optimizing interactions with a target or improving cell permeability, as the neutral form of a drug is typically more membrane-permeable.

Table 2: Predicted pKa of Substituted Tetrahydroisoquinolines

| Compound | Substituent | Predicted pKa | Rationale for Change |

| 1,2,3,4-Tetrahydroisoquinoline | None | 9.36[9][10] | Baseline basicity of the parent scaffold. |

| 6-Fluoro-THIQ | 6-F | ~8.8 - 9.1 | Strong -I effect of fluorine reduces electron density on nitrogen. |

| 7-Fluoro-THIQ | 7-F | ~8.8 - 9.1 | Strong -I effect of fluorine reduces electron density on nitrogen. |

| 5,8-Difluoro-THIQ | 5,8-diF | ~8.2 - 8.6 | Additive electron-withdrawing effects from two fluorine atoms. |

Note: Predicted values are illustrative. The precise pKa is highly sensitive to the position of the fluorine atom.

Metabolic Stability: Blocking the Path of P450 Enzymes

A major application of fluorination in drug design is to enhance metabolic stability, thereby increasing a drug's half-life and oral bioavailability.[12] Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism in the liver.[13]

The strategy is straightforward: replace a metabolically labile C-H bond with a C-F bond. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol compared to ~98 kcal/mol for a C-H bond) and is not readily cleaved by CYP enzymes.[14][15] This "metabolic blocking" prevents the hydroxylation of the aromatic ring, a common route of inactivation and clearance. For THIQs, positions 5, 6, 7, and 8 on the aromatic ring are potential sites for such protective fluorination.

The causality is direct: the high energetic barrier to breaking the C-F bond makes the site unrecognizable or non-reactive to the oxidative enzymatic machinery.[14]

Conformational Control: Guiding Molecular Shape

The introduction of fluorine can impose significant conformational biases on a molecule.[11][16] While the THIQ scaffold is relatively rigid, substituents can still possess rotational freedom. Fluorine's steric bulk and its capacity to participate in weak intramolecular interactions, such as C-H···F hydrogen bonds, can restrict this freedom.[11][17]

This conformational restriction can be highly beneficial, pre-organizing the drug molecule into the specific three-dimensional shape required for optimal binding to its biological target.[11] By locking the molecule in its "bioactive conformation," fluorine substitution can lead to a significant increase in potency and selectivity.

Experimental Protocols for Property Determination

To ensure scientific integrity, the physicochemical properties discussed must be validated through robust experimental methods. The following protocols are standard in the drug discovery industry.

Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining logP due to its speed and efficiency.[18][19] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Methodology:

-

System Preparation:

-

Use a C18 column as the stationary phase.

-

Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration Curve Generation:

-

Select a set of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound.

-

Inject each standard individually onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known logP values for the standards. This creates the calibration curve.

-

-

Sample Analysis:

-

Dissolve the fluorinated THIQ test compound in a suitable solvent and inject it into the HPLC system under the same conditions.

-

Record its retention time (t_R) and calculate its capacity factor (k).

-

-

logP Determination:

-

Using the log(k) of the test compound, interpolate its logP value from the linear regression of the calibration curve.

-

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for pKa determination.[20][21] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the fluorinated THIQ and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Ensure the solution is free of dissolved CO₂, which can interfere with the measurement, by sparging with nitrogen.

-

-

Titration:

-

Place the solution in a temperature-controlled vessel (e.g., 25 °C).

-

Immerse a calibrated combined pH electrode into the solution.

-

Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using an automated titrator.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added. This generates a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve. This can be determined precisely by calculating the first derivative of the curve (d(pH)/d(Volume)). The peak of the first derivative plot corresponds to the equivalence point; the pKa is the pH at half of this volume.

-

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes which are rich in CYP enzymes.[13][22] The disappearance of the parent compound over time is monitored.

Methodology:

-

Reagent Preparation:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[13]

-

Prepare a stock solution of the fluorinated THIQ test compound and positive controls (compounds with known high and low metabolic turnover).

-

Prepare a solution of the enzyme cofactor, NADPH.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension.

-

Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls. The T=0 time point is taken immediately after adding NADPH and before significant metabolism can occur.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard for analytical quantification.[23]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. This value is used to rank compounds for their metabolic stability.

-

Conclusion: Fluorination as a Tool for Rational Design

The strategic fluorination of the tetrahydroisoquinoline scaffold is a powerful and versatile strategy in modern medicinal chemistry. By understanding the fundamental physicochemical principles, researchers can leverage fluorine to overcome common drug development hurdles. Fluorination allows for the precise modulation of lipophilicity, the fine-tuning of basicity to optimize target engagement and permeability, and the enhancement of metabolic stability to improve pharmacokinetic profiles. The experimental protocols provided herein offer a validated framework for quantifying these effects, enabling a data-driven, rational approach to the design of novel and improved THIQ-based therapeutics. The continued exploration of fluorination chemistry will undoubtedly lead to the development of safer and more effective medicines.

References

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

-

Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Semantic Scholar. [Link]

-

Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Ashton, S. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

Terry, L. S., & Wuest, F. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

-

Chemistry For Everyone. (2024). How To Determine PKA Of Organic Compounds?. YouTube. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. SciSpace. [Link]

-

Ashton, S. E., et al. (2023). Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants. ResearchGate. [Link]

-

Mahrous, M. (2017). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. PubMed. [Link]

-

Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Ashton, S. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. [Link]

-

Anonymous. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Anonymous. (n.d.). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Source. [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Nassar, A.-F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]

-

Anonymous. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]

-

Di, L. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Liang, C., & Lian, H. (2007). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

-

Anonymous. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Human Metabolome Database. (2009). 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). HMDB. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

-

Anglès, d'., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Sheng, J., et al. (2015). Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]

-

Anonymous. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Anonymous. (2013). Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. Source. [Link]

-

Anonymous. (2024). Investigation of fluorine substitution on conformational stability and intermolecular interactions in complex organic compounds. Journal of Research in Chemistry. [Link]

-

FooDB. (2011). Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. [Link]

-

Hasegawa, T. (2017). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. ResearchGate. [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]

-

Goss, K.-U. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. [Link]

-

Leito, I., & Kutt, A. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Hasegawa, T. (2017). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. PubMed. [Link]

-

Gatley, S. J., et al. (1996). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. [Link]

-

Cmoch, P., et al. (2016). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

-

Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. research.brighton.ac.uk [research.brighton.ac.uk]

- 9. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 10. Human Metabolome Database: Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489) [hmdb.ca]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mttlab.eu [mttlab.eu]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. chemistryjournal.net [chemistryjournal.net]

- 17. Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a synthetic heterocyclic compound. Drawing from extensive research into the broader class of tetrahydroisoquinoline (THIQ) derivatives, this document synthesizes the predicted mechanism of action, outlines robust experimental protocols for its characterization, and discusses the strategic implications of its chemical structure for drug development. The primary focus is on the compound's putative role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience and pharmacology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this molecular scaffold.

Introduction: The Tetrahydroisoquinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[1][2] THIQ derivatives have been investigated for antitumor, antimicrobial, and anti-inflammatory properties.[1][3][4] However, their most prominent and extensively studied role is within the central nervous system (CNS), particularly as modulators of excitatory amino acid receptors.[5][6]

The subject of this guide, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, combines the established THIQ framework with two key chemical features: a carboxylic acid at the 1-position and a fluorine atom at the 6-position. The carboxylic acid moiety is a classic feature of competitive antagonists that target the glutamate/NMDA binding site on the NMDA receptor.[5] The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity.[7][8] Based on this structural analogy, the primary hypothesis is that this compound functions as a modulator, likely an antagonist, of the NMDA receptor.

Therapeutic modulation of NMDA receptors is a key strategy for treating a range of neurological and psychiatric disorders, including stroke, Alzheimer's disease, Parkinson's disease, depression, and anxiety.[9][10] Therefore, characterizing the precise biological activity of this fluorinated THIQ derivative is of significant interest.

Predicted Mechanism of Action: Targeting the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. Its overactivation, a phenomenon known as excitotoxicity, is implicated in neuronal cell death following ischemic events like stroke.[6] The receptor complex has multiple binding sites, offering several avenues for pharmacological intervention.

Based on the structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, its primary target is predicted to be the glutamate binding site on the GluN2 subunit of the NMDA receptor. The tetrahydroisoquinoline-1-carboxylic acid core acts as a conformationally constrained analog of glutamate, allowing it to bind to the receptor but failing to induce the conformational change necessary for channel activation, thereby acting as a competitive antagonist.[5]

The Role of Fluorine in Modulating Activity

The introduction of a fluorine atom at the 6-position can significantly influence the compound's properties:

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the receptor's binding pocket.

-

Improved Pharmacokinetics: Fluorination can block sites of metabolic oxidation, increasing the compound's half-life. It also increases lipophilicity, which can enhance its ability to cross the blood-brain barrier.[7][8]

-

Subunit Selectivity: Different NMDA receptor subtypes (defined by their GluN2A-D subunits) have distinct physiological roles and anatomical distributions. Structure-activity relationship (SAR) studies on THIQ analogs have shown that substitutions on the aromatic ring can confer selectivity for specific GluN2 subunits, such as GluN2B, GluN2C, or GluN2D.[11][12] This offers the potential to develop drugs with more targeted effects and fewer side effects.

The following diagram illustrates the hypothesized mechanism of action at the NMDA receptor.

Caption: Tiered experimental workflow for compound characterization.

Tier 3: High-Resolution Mechanistic & Selectivity Studies

For compounds that show promising activity, two-electrode voltage clamp (TEVC) or patch-clamp electrophysiology provides the most detailed mechanistic information.

Protocol: Two-Electrode Voltage Clamp (TEVC) using Xenopus Oocytes

-

Objective: To precisely determine the mechanism of antagonism (competitive vs. non-competitive) and assess subunit selectivity.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., GluN1 with GluN2A, GluN2B, GluN2C, and GluN2D).

-

TEVC rig with microelectrodes and amplifier.

-

-

Procedure:

-

Inject oocytes with cRNA combinations for the desired NMDA receptor subtypes and incubate for 2-4 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.

-

To determine the mechanism, generate a glutamate concentration-response curve in the absence of the test compound. Then, repeat the curve in the presence of a fixed concentration of the test compound.

-

To assess selectivity, apply a fixed concentration of glutamate/glycine to oocytes expressing different GluN2 subunits and measure the inhibitory effect of the test compound on each subtype.

-

-

Data Analysis:

-

Mechanism: A rightward shift in the glutamate EC50 with no change in the maximum response indicates competitive antagonism. A decrease in the maximum response with no change in EC50 indicates non-competitive antagonism.

-

Selectivity: Calculate the percent inhibition for each receptor subtype (GluN1/2A, GluN1/2B, etc.). A significantly higher inhibition for one subtype over others demonstrates selectivity.

-

Data Summary and Interpretation

The data generated from these experiments should be systematically organized to build a clear profile of the compound.

Table 1: Hypothetical Biological Activity Profile for 6-Fluoro-THIQ-1-COOH

| Assay Type | Target/Subtype | Parameter | Value | Interpretation |

| Radioligand Binding | Pan-NMDA | Ki (nM) | 270 | Moderate affinity for the NMDA receptor glutamate site. [5] |

| Calcium Influx | GluN1/GluN2B | IC50 (µM) | 1.2 | Functional antagonist at GluN2B-containing receptors. |

| Electrophysiology | GluN1/GluN2A | % Inhibition @ 10µM | 15% | Weak activity at GluN2A-containing receptors. |

| Electrophysiology | GluN1/GluN2B | % Inhibition @ 10µM | 85% | Strong, selective antagonism at GluN2B subtypes. |

| Electrophysiology | Mechanism Study | Schild Analysis | Competitive | Binds directly to the glutamate site, competing with the endogenous ligand. |

Note: The values in this table are hypothetical and for illustrative purposes, inspired by reported data for similar THIQ derivatives. [5]

Conclusion and Future Directions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid represents a promising chemical entity for the development of novel CNS therapeutics. Based on its structural characteristics and the extensive pharmacology of the THIQ class, it is strongly predicted to act as a competitive NMDA receptor antagonist. The fluorine substitution at the 6-position is a key modification that may confer enhanced potency, selectivity, and favorable pharmacokinetic properties.

The experimental cascade detailed in this guide provides a clear, validated pathway for confirming this hypothesis and precisely defining the compound's biological profile. Successful characterization, particularly the demonstration of selectivity for a specific GluN2 subunit, would position this compound as a valuable lead for optimization in drug discovery programs targeting excitotoxicity-mediated neurodegeneration or other neurological disorders.

References

-

Ornstein, P. L., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1997). Tetrahydroisoquinoline derivatives as NMDA receptor subtype specific blockers. GB2309642A.

-

Di Fabio, R., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Adamczyk, P., et al. (2012). 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Uncompetitive NMDA Receptor Antagonists Induce Tolerance to Excitotoxicity. Neurotoxicity Research. Available at: [Link]

-

Reddit User Post. (2023). Tetrahydroisoquinolines as potent antagonists for the PCP binding side of nmda receptors. r/TheeHive. Available at: [Link]

-

Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Thompson, A. M., et al. (2015). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Khatri, A., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Chem-Impex. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Patel, M., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. E-Journal of Chemistry. Available at: [Link]

-

Politzer, P., et al. (2021). Structure property relationships of fluorinated carboxylic acid bioisosteres. Request PDF on ResearchGate. Available at: [Link]

-

Venkatraman, S., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kumar, S., et al. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Available at: [Link]

-

Martinez, E. J., et al. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Available at: [Link]

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. GB2309642A - Tetrahydroisoquinoline derivatives as NMDA receptor subtype specific blockers - Google Patents [patents.google.com]

- 10. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a fluorinated heterocyclic amino acid of significant interest in pharmaceutical development. We will delve into its synthesis, with a focus on the mechanistic underpinnings of the Pictet-Spengler reaction, its physicochemical properties, and its critical role as a chiral building block in the creation of high-value therapeutics, particularly for central nervous system (CNS) disorders and oncology. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique structural and functional attributes of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom onto this scaffold, as in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can facilitate passage through the blood-brain barrier for CNS-targeted therapies.

The carboxylic acid functionality at the C1 position provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse compound libraries for drug screening. Furthermore, the chiral center at C1 is often crucial for biological activity, making enantioselective synthesis a key consideration in the production of this intermediate for pharmaceutical use.

Synthesis and Manufacturing: A Mechanistic Approach

The cornerstone of synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction , a classic yet powerful acid-catalyzed cyclization. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.

The Pictet-Spengler Route to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

The synthesis of the title compound typically begins with 3-fluorophenethylamine and glyoxylic acid. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the aromatic ring, potentially requiring stronger acidic conditions or higher temperatures compared to the synthesis of non-fluorinated analogues.

Caption: Figure 1: Pictet-Spengler Reaction Mechanism.

Asymmetric Synthesis: The Key to Biological Specificity

Since the C1 position of the resulting molecule is a stereocenter, and enantiomers often exhibit vastly different pharmacological activities, achieving high enantiomeric purity is paramount. Several strategies for asymmetric Pictet-Spengler reactions have been developed:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the starting phenethylamine can direct the cyclization to favor one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

-

Chiral Catalysts: The use of chiral Brønsted or Lewis acids can create a chiral environment around the reaction, promoting the formation of one enantiomer over the other. This is a more atom-economical approach as the chiral source is used in catalytic amounts.

-

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Representative Synthetic Protocol (Racemic)

This protocol is a representative example based on established Pictet-Spengler reaction conditions and may require optimization.

-

Reaction Setup: To a solution of 3-fluorophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added glyoxylic acid (1.1 eq).

-

Acid Catalysis: A strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid, is added dropwise to the mixture at 0 °C.

-

Cyclization: The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Isolation: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Physicochemical and Analytical Data

Accurate characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is essential for its use in pharmaceutical manufacturing. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Molecular Weight | 195.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO, and water (as a salt) |

| Melting Point | Not widely reported, expected to be >200°C (decomposes) |

| CAS Number | 1260641-86-8 |

Expected Analytical Data:

-

¹H NMR: Aromatic protons in the 6.8-7.2 ppm range, a singlet for the C1 proton around 4.0-4.5 ppm, and multiplets for the C3 and C4 methylene protons between 2.8 and 3.5 ppm.

-

¹³C NMR: Aromatic carbons between 110-160 ppm (with characteristic C-F couplings), the C1 carbon around 55-60 ppm, and the C3 and C4 carbons in the 25-45 ppm range. The carbonyl carbon of the carboxylic acid will appear downfield (>170 ppm).

-

Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 196.07.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H and O-H stretching (broad, ~3300-2500 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Applications in Drug Discovery and Development

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a valuable intermediate for the synthesis of a range of biologically active molecules. Its fluorinated tetrahydroisoquinoline core is found in compounds targeting various diseases.

Central Nervous System (CNS) Agents

The enhanced lipophilicity imparted by the fluorine atom makes this intermediate particularly attractive for the development of drugs targeting the CNS. The tetrahydroisoquinoline scaffold is a known pharmacophore for various CNS receptors, and derivatives are being investigated for conditions such as:

-

Depression and Anxiety

-

Schizophrenia

-

Neurodegenerative diseases

The carboxylic acid group at C1 allows for the introduction of various side chains through amide coupling, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific CNS targets.

Oncology: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in cancers with BRCA mutations. The tetrahydroisoquinoline scaffold has been identified as a key structural motif in several potent PARP inhibitors. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can serve as a crucial building block for the synthesis of novel PARP inhibitors, where the fluorinated ring can interact with the enzyme's active site and the carboxylic acid can be functionalized to link to other parts of the inhibitor.

The Strategic Deployment of Fluorine in Isoquinoline Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract

The isoquinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into this privileged framework has emerged as a powerful strategy to modulate and enhance pharmacological properties, including metabolic stability, target binding affinity, and blood-brain barrier permeability.[2][3] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of fluorinated isoquinoline derivatives. We will delve into the mechanistic underpinnings of their activity against key targets in oncology and neurodegenerative diseases, supported by detailed experimental protocols and data-driven insights for researchers, scientists, and drug development professionals.

Introduction: The Power of Fluorination in Isoquinoline Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of pharmacologically active compounds.[4] Its rigid structure provides a versatile template for the design of molecules that can interact with a wide range of biological targets. The introduction of fluorine, the most electronegative element, into the isoquinoline scaffold can profoundly alter its physicochemical properties.[3] This strategic modification can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[5] It can also modulate the pKa of nearby functional groups, influencing their ionization state and interaction with the target.

-

Improved Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for drugs targeting the central nervous system.[6][7]

This guide will focus on three key therapeutic areas where fluorinated isoquinoline derivatives have shown significant promise: oncology, specifically through the inhibition of Topoisomerase I and the PI3K/Akt/mTOR signaling pathway, and neurodegenerative diseases by targeting tau protein aggregation.

Anticancer Applications: Targeting Key Oncogenic Pathways

Fluorinated isoquinolines have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Topoisomerase I Inhibition: Inducing Cancer Cell Death

Mechanism of Action:

Topoisomerase I (Top1) is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[8] It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[9] Topoisomerase I inhibitors act as "poisons" by stabilizing the covalent Top1-DNA cleavage complex.[5][9] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this trapped complex, it results in the formation of a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[8]

Fluorinated indenoisoquinoline derivatives have been shown to be potent Top1 inhibitors. The replacement of a nitro group with a fluorine atom in some series has been demonstrated to maintain or even enhance anticancer activity while potentially reducing the toxicity associated with nitroaromatic compounds.[5]

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Top1.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[10]

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]

-

Agarose

-

TAE Buffer

-

Ethidium Bromide

-

Test compound (fluorinated isoquinoline derivative)

-

Prepare the reaction mixture in a microcentrifuge tube on ice by adding 2 µL of 10x Topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.

-

Add the test compound at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (vehicle).

-

Adjust the final volume to 18 µL with sterile distilled water.

-

Initiate the reaction by adding 2 µL of purified Topoisomerase I enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

-

Destain the gel in water for 10-30 minutes.

-

Visualize the DNA bands under UV light. Inhibition of Top1 activity is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Data Presentation:

| Compound | Concentration (µM) | % Inhibition of Top1 Relaxation |

| Fluorinated Isoquinoline A | 0.1 | 25 |

| 1 | 60 | |

| 10 | 95 | |

| Camptothecin (Control) | 1 | 98 |

Note: The data presented in this table is representative and will vary depending on the specific compound and experimental conditions.

PI3K/Akt/mTOR Pathway Inhibition: A Central Node in Cancer Signaling

Mechanism of Action:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] This pathway is frequently hyperactivated in a wide range of human cancers due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[12][14] Inhibition of this pathway is a major focus of modern cancer drug discovery. While direct evidence for fluorinated isoquinolines as potent PI3K/Akt/mTOR inhibitors is an emerging area of research, the structural similarity to known quinoline and quinazoline-based inhibitors of this pathway suggests their potential.[15][16] The incorporation of fluorine could enhance their potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing a measure of pathway inhibition by a test compound.[17][18]

Materials:

-

Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Test compound (fluorinated isoquinoline derivative)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat the cells with various concentrations of the fluorinated isoquinoline derivative for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation:

| Treatment | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-mTOR (Ser2448) / Total mTOR (Relative Intensity) |

| Vehicle Control | 1.00 | 1.00 |

| Fluorinated Isoquinoline B (1 µM) | 0.45 | 0.52 |

| Fluorinated Isoquinoline B (10 µM) | 0.12 | 0.18 |

Note: The data presented in this table is representative and will vary depending on the specific compound, cell line, and experimental conditions.

Visualizing the PI3K/Akt/mTOR Signaling Pathway:

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of fluorinated isoquinoline derivatives.

Neurodegenerative Diseases: Targeting Tau Protein Aggregation

Mechanism of Action:

Neurodegenerative diseases such as Alzheimer's disease are characterized by the accumulation of misfolded protein aggregates in the brain.[6] In Alzheimer's, one of the key pathological hallmarks is the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[6] Tau is a microtubule-associated protein that, in its normal state, stabilizes microtubules. In disease, it detaches from microtubules and aggregates into insoluble fibrils, leading to neuronal dysfunction and death.

Inhibiting the aggregation of tau protein is a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[3] Fluorinated isoquinoline derivatives are being investigated for their potential to inhibit tau aggregation. The lipophilic nature imparted by fluorine can aid in crossing the blood-brain barrier, a critical requirement for drugs targeting neurodegenerative diseases.[7]

Experimental Protocol: Thioflavin T (ThT) Tau Aggregation Assay

This in vitro assay uses the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like tau fibrils, resulting in a measurable increase in fluorescence. This allows for the monitoring of tau aggregation and the screening of potential inhibitors.[1][2]

Materials:

-

Recombinant tau protein (e.g., K18 fragment or full-length tau)

-

Heparin (to induce aggregation)

-

Thioflavin T (ThT)

-

Assay Buffer (e.g., PBS pH 7.4)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

-

Test compound (fluorinated isoquinoline derivative)

-

Prepare a stock solution of ThT (e.g., 1 mM in water).

-

In a 96-well plate, prepare the reaction mixture containing tau protein (e.g., 10 µM), heparin (e.g., 2.5 µM), and ThT (e.g., 10 µM) in the assay buffer.

-

Add the fluorinated isoquinoline derivative at various concentrations. Include a positive control (e.g., a known tau aggregation inhibitor) and a negative control (vehicle).

-

The final volume in each well should be around 80-100 µL.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a plate reader with excitation at ~440 nm and emission at ~480 nm.

-

Plot the fluorescence intensity against time to generate aggregation curves. Inhibition is observed as a decrease in the fluorescence signal and a lag in the aggregation kinetics.

Data Presentation:

| Compound | Concentration (µM) | % Inhibition of Tau Aggregation at 24h |

| Fluorinated Isoquinoline C | 1 | 15 |

| 10 | 55 | |

| 50 | 85 | |

| Known Inhibitor (Control) | 10 | 90 |

Note: The data presented in this table is representative and will vary depending on the specific compound and experimental conditions.

Visualizing the Tau Aggregation Inhibition Workflow:

Caption: Experimental workflow for the Thioflavin T tau aggregation inhibition assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the isoquinoline scaffold presents a compelling avenue for the discovery of novel therapeutics targeting a range of diseases. This guide has highlighted the potential of fluorinated isoquinoline derivatives as inhibitors of Topoisomerase I, the PI3K/Akt/mTOR pathway, and tau protein aggregation. The provided experimental protocols offer a practical framework for researchers to explore and validate these and other potential targets.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of fluorine substitution at different positions on the isoquinoline ring to optimize potency and selectivity.

-

Target Selectivity Profiling: Comprehensive screening of promising compounds against a panel of kinases and other enzymes to ensure target specificity and minimize off-target effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.

The continued exploration of fluorinated isoquinoline derivatives holds immense promise for the development of next-generation therapies for cancer and neurodegenerative diseases.

References

- Zhang, W., & Li, Y. (2020). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current neuropharmacology, 18(11), 1086–1103.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of medicinal chemistry, 59(17), 8017–8031.

-

JoVE. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Retrieved from [Link]

- Marchand, C., et al. (2007). DNA cleavage assay for the identification of topoisomerase I inhibitors.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- Katritzky, A. R., et al. (2010). Isoquinoline alkaloids: A review of their synthesis, chemistry, and biology. Chemical reviews, 110(10), 5865–5957.

- Crespo, R., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of visualized experiments : JoVE, (141), 58570.

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(16), 4184.

- Yuste-Checa, P. (2024). Tau aggregation monitored by thioflavin-T (ThT)

- Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Journal of Pharma Insights and Research.

- Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (2022).

- Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2013). Bioorganic & medicinal chemistry letters, 23(9), 2608–2613.

-

Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Anticancer agents in medicinal chemistry, 23(9), 1013–1047.

- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. (2021). Journal of medicinal chemistry, 64(23), 17468–17485.

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules (Basel, Switzerland), 27(19), 6599.

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.).

- PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. (2023). Molecular cancer, 22(1), 138.

- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2023). Molecules (Basel, Switzerland), 28(13), 5104.

- Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers. (2022). Cancers, 14(21), 5436.

- The PI3K/AKT/mTOR Interactive Pathway. (2018). International journal of molecular sciences, 19(6), 1741.

Sources

- 1. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 2. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 3. inspiralis.com [inspiralis.com]

- 4. [논문]Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites [scienceon.kisti.re.kr]

- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and Isolation of Novel Tetrahydroisoquinoline Alkaloids